molecular formula C18H25NO5 B032966 (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester CAS No. 204074-52-2

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

Cat. No. B032966
M. Wt: 335.4 g/mol
InChI Key: YFAGRRHAAWQACR-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules such as this involves multifaceted strategies to introduce various functional groups and achieve the desired stereochemistry. A related synthesis approach is observed in the preparation of orthogonally protected boronic acid analogs of amino acids, where key steps include alkylation and selective cleavage, followed by peptide coupling (Hsiao, 1998). Similarly, the synthesis of amino acid derivatives through conventional methods such as azide displacement signifies the complexity and precision required in synthesizing such compounds (Fuchs & Lehmann, 1976).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule reveals detailed conformational preferences and stereochemical arrangements essential for their biological activity or chemical properties. X-ray crystallography and NMR studies provide insights into the molecule's geometry, bond lengths, and angles, as demonstrated in the structural characterization of similar complex molecules (Ejsmont, Gajda, & Makowski, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules are influenced by their functional groups and structural framework. Directed evolution and mutagenesis studies, for example, have shown how enzyme modifications can enhance activity and selectivity towards specific substrates, highlighting the compound's potential in catalysis and synthesis (Liu et al., 2017).

Scientific Research Applications

Synthesis and Polymerization

The compound has been utilized in the synthesis and polycondensation of amino acids. For instance, 5-amino-2,6-anhydro-5-deoxy-D-glycero-D-gulo-heptonic acid was synthesized starting with a derivative of 2,6-anhydro-D-glycero-L-manno-heptonic acid. The synthesized amino acid was then converted into methyl ester hydrochloride, which, under certain conditions, resulted in oligomeric and polymeric amides. This approach facilitated the separation of oligomeric esters and derivatives of amino acids by paper chromatography (Fuchs & Lehmann, 1976).

Chemical Synthesis Protocols

The compound has been part of the protocols for the efficient synthesis of key components in complex chemical structures. For example, two efficient synthesis protocols were reported for a major component of the cryptophycins, involving the Noyori reduction and Frater alkylation or starting from certain aldehydes and a crotyl borane reagent derived from (-)-alpha-pinene. This was part of the total synthesis of cryptophycin-24 (Arenastatin A), showcasing the compound's role in complex chemical synthesis (Eggen et al., 2000).

Synthesis of Acid-Sensitive Amino Acids

A superior chiral glycine derivative, relevant to the compound , was used for the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. This was achieved by alkylation in the 5-position with high diastereoselectivity, followed by hydrolysis under very mild conditions to yield the methyl esters of the corresponding amino acids. This application demonstrates the compound's role in the synthesis of specialized amino acids (Hoffmann & Seebach, 1997).

Synthesis in Solid-Phase Peptide Synthesis

The compound has been used in solid-phase peptide synthesis, particularly in the novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle. It was applied for solid-phase peptide synthesis using 9-fluorenylmethyloxycarbonyl (Fmoc) for N α -amino protection and tert-butyl ethers, esters, and urethanes for side-chain protection. This application demonstrates its role in peptide synthesis and the generation of protected peptide acids needed for segment condensation studies (Albericio & Bárány, 1991).

properties

IUPAC Name

tert-butyl (2S)-4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)15(10-9-14-12-22-14)19-17(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGRRHAAWQACR-LOACHALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC1CO1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester
Reactant of Route 2
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester
Reactant of Route 5
Reactant of Route 5
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester
Reactant of Route 6
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.